(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

Catalog No.
S574584
CAS No.
123-46-6
M.F
C5H14ClN3O
M. Wt
167.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chlor...

CAS Number

123-46-6

Product Name

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

IUPAC Name

2-(trimethylazaniumyl)ethanehydrazonate;hydrochloride

Molecular Formula

C5H14ClN3O

Molecular Weight

167.64 g/mol

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (Carboxymethyl)trimethylammonium Chloride Hydrazide; (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide; 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (2-Hydrazino-2-oxoethyl)trim

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

The exact mass of the compound Girard's reagent T is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (CAS 123-46-6), commercially known as Girard's Reagent T (GirT), is a specialized, permanently charged quaternary ammonium hydrazine salt utilized primarily as a high-efficiency derivatization and reactive extraction agent for carbonyl-containing compounds [1]. In procurement and analytical workflows, GirT is prioritized for its ability to rapidly form stable, water-soluble hydrazones with aldehydes and ketones under mild conditions, thereby introducing a fixed cationic charge [1]. This permanent charge fundamentally alters the physicochemical properties of neutral analytes, enabling dramatic sensitivity enhancements in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, while also facilitating high-capacity aqueous extraction from apolar hydrocarbon streams [1].

Substituting Girard's Reagent T with traditional carbonyl derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) or methoxyamine frequently fails in modern trace-analysis workflows because these generic alternatives do not introduce a permanent positive charge, resulting in severe losses in ESI-MS sensitivity [1]. Furthermore, while the closely related in-class substitute Girard's Reagent P (GirP) also provides charge-tagging via a pyridinium moiety, GirT utilizes an aliphatic trimethylammonium group that yields a distinct chromatographic retention profile and a highly specific 59 Da neutral loss during collision-induced dissociation (CID) [2]. This distinct fragmentation pathway makes GirT non-interchangeable with GirP in targeted Multiple Reaction Monitoring (MRM) assays where the specific 59 Da loss is required to bypass complex matrix interferences [2].

Trace Analyte Sensitivity Enhancement via Permanent Charge-Tagging

When quantifying low-abundance oxidative DNA lesions such as 5-formyl-2'-deoxyuridine (FodU), direct ESI-MS analysis suffers from poor ionization efficiency. Derivatization with GirT introduces a precharged quaternary ammonium moiety that significantly amplifies the signal. LC-MS/MS analysis of the resulting GirT hydrazone conjugate achieved a detection limit of 3–4 fmol, representing an approximately 20-fold sensitivity improvement over the direct analysis of the underivatized compound[1].

Evidence DimensionESI-MS/MS Detection Limit
Target Compound Data3-4 fmol (GirT derivatized)
Comparator Or BaselineUnderivatized baseline (~20-fold lower sensitivity)
Quantified Difference20-fold improvement in detection limit
ConditionsLC-MS/MS on a linear-ion-trap mass spectrometer in positive-ion mode

Justifies the procurement of GirT for ultra-trace biomarker quantification where standard non-derivatized workflows fail to meet detection thresholds.

Diagnostic MS/MS Fragmentation for High-Specificity MRM Assays

In tandem mass spectrometry (MS/MS) workflows, the structural moiety of the charge tag dictates the fragmentation pattern used for Multiple Reaction Monitoring (MRM). GirT derivatives undergo a highly diagnostic neutral loss of the trimethylamine moiety (59 Da) upon collision-induced dissociation, whereas Girard's Reagent P (GirP) derivatives lose a pyridine moiety (79 Da) [1]. This 59 Da neutral loss transition is highly specific and allows for the unequivocal detection of endogenous hormones at the picogram level in complex biological matrices [1].

Evidence DimensionDiagnostic Neutral Loss Mass in CID
Target Compound Data59 Da (trimethylamine loss)
Comparator Or Baseline79 Da (pyridine loss) for GirP
Quantified DifferenceDistinct 20 Da difference in primary fragmentation pathway
ConditionsCollision-induced dissociation (CID) in LC-MS/MS MRM mode

Enables the design of highly specific MRM assays that avoid background noise, making GirT the preferred choice over GirP for specific complex-matrix analyses.

High-Capacity Reactive Extraction of Carbonyls

Beyond analytical derivatization, GirT is highly effective in preparative-scale reactive liquid-liquid extraction of carbonyls from apolar solvents. In the extraction of benzaldehyde from toluene, aqueous solutions of hydrazine salts like GirT demonstrated massive capacity advantages over conventional amine salts, achieving equilibrium distribution ratios of carbonyls as high as 300 [1].

Evidence DimensionEquilibrium Distribution Ratio (Carbonyl Extraction)
Target Compound DataDistribution ratio up to 300
Comparator Or BaselineSimple amine salt solutions (significantly lower capacity)
Quantified DifferenceOrders of magnitude higher extraction capacity
ConditionsLiquid-liquid reactive extraction of benzaldehyde from toluene at 25 °C

Validates GirT as a high-capacity industrial and preparative reagent for the selective removal or recovery of aldehydes and ketones from hydrocarbon streams.

Derivatization Yield and Processability vs. Complex Isotopic Tags

The practical utility of a derivatization reagent depends heavily on its reaction completion rate to ensure accurate quantification. In comparative glycomic profiling studies, GirT demonstrated excellent processability, achieving reaction yields higher than 99.5% for the derivatization of N-glycans under mild conditions, matching or exceeding the performance of more complex and costly isotopic labeling reagents [1].

Evidence DimensionDerivatization Reaction Yield
Target Compound Data>99.5% conversion
Comparator Or BaselineComplex isotopic tags (variable yields, higher cost)
Quantified DifferenceNear-quantitative yield with lower reagent complexity
ConditionsAqueous derivatization of N-glycans prior to MS analysis

Ensures maximum conversion of precious, low-abundance samples without requiring harsh conditions that could degrade labile biomolecules.

Ultra-Trace Steroid and Hormone Profiling

GirT is the right choice for LC-ESI-MS/MS analysis of neutral oxosteroids and neurosteroids in clinical matrices, where its 59 Da neutral loss signature enables highly specific MRM transitions that eliminate background interference [2].

Quantification of Oxidative DNA Damage

Essential for toxicology and genomic research workflows requiring the detection of low-abundance formyl lesions (e.g., 5-formyl-2'-deoxyuridine) at femtomole limits in cellular DNA [1].

High-Capacity Reactive Extraction

A proven reagent for chemical engineering and preparative chromatography applications requiring the selective, high-yield extraction of aldehydes and ketones from apolar hydrocarbon streams using aqueous phase separation [3].

Glycan and Oligosaccharide MALDI-TOF MS

Highly suited for the charge-tagging of reducing sugars in glycoproteomics, overcoming ionization suppression from tryptic peptides and allowing for high-resolution profiling of neutral oligosaccharides [4].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.0825398 Da

Monoisotopic Mass

167.0825398 Da

Heavy Atom Count

10

UNII

OO3MF0US46

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

123-46-6

Wikipedia

Betaine hydrazide hydrochloride

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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